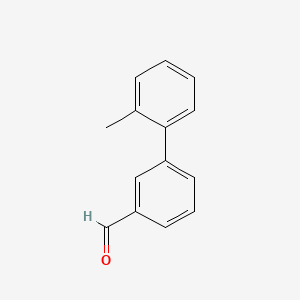

3-(2-甲苯基)苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-(2-Methylphenyl)benzaldehyde is a derivative of benzaldehyde, which is a pivotal building block in organic synthesis. Benzaldehyde derivatives are known for their versatility in chemical reactions, leading to various pharmacologically active compounds and materials with unique properties. The studies provided focus on different benzaldehyde derivatives and their chemical behavior, which can offer insights into the reactivity and potential applications of 3-(2-Methylphenyl)benzaldehyde.

Synthesis Analysis

The synthesis of benzaldehyde derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-(2-oxo-3-phenylpropyl)benzaldehydes has been described as a precursor for the synthesis of 3-phenyl-2-naphthols and subsequent oxidation to 3-phenyl-1,2-naphthoquinones . Similarly, the Schiff base synthesis from 2,3-dihydroxybenzaldehyde and 2-aminophenol demonstrates the condensation reactions that benzaldehyde derivatives can undergo . Moreover, the rapid and efficient microwave-assisted synthesis of 3-phenylpropionic acids from benzaldehydes highlights the potential for quick and high-yielding synthetic routes .

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives is crucial in determining their reactivity and physical properties. X-ray diffraction crystallography has been used to determine the structure of a Schiff base derivative, revealing its crystallization in a triclinic crystal system . Computational studies, such as density functional theory (DFT), are also employed to optimize molecular structures and geometries, as seen in the study of azo-benzoic acids . These techniques are essential for understanding the molecular structure of 3-(2-Methylphenyl)benzaldehyde and predicting its behavior in chemical reactions.

Chemical Reactions Analysis

Benzaldehyde derivatives participate in a variety of chemical reactions. The reaction of benzaldehyde with 2,3-dihydrophenalenone, for example, leads to the formation of benzylidene compounds . The presence of substituents on the benzaldehyde ring can influence the outcome of such reactions, as seen in the formation of different products from p-chloro- and p-nitro-benzaldehyde . These studies provide a glimpse into the types of reactions that 3-(2-Methylphenyl)benzaldehyde might undergo, including condensation, oxidation, and tautomerism.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structure. Spectroscopic techniques such as IR, NMR, and UV-Vis are commonly used to characterize these compounds . The presence of different functional groups and their arrangement within the molecule can lead to unique absorption bands and stretching vibrations, which are indicative of the compound's state and tautomeric forms . The solubility, crystallization behavior, and tautomerism are important properties that can be studied to understand the behavior of 3-(2-Methylphenyl)benzaldehyde in various environments.

科学研究应用

绿色化学在教育中的应用

一项针对本科生的绿色化学实验涉及使用离子液体作为溶剂和催化剂合成 3-(甲氧基羰基)香豆素。该实验展示了化学研究和绿色化学中的创新理念 (Verdía, Santamarta, & Tojo, 2017).

催化和绿色合成

源自苯甲醛的 α-甲基肉桂醛是使用克莱森-施密特缩合工艺合成的。该化合物在化妆品和香水等各种产品中得到应用。该合成使用负载在 HMS 上的 Mg-Zr 混合氧化物作为催化剂,突出了绿色方法 (Wagh & Yadav, 2018).

生物反应器中的生物生产

生物生产的苯甲醛具有显着的价格优势和消费者接受度。该研究探索了在两相分配生物反应器中使用毕赤酵母菌以增强苯甲醛的生物生产,强调了其经济和环境效益 (Craig & Daugulis, 2013).

对映选择性合成

源自苯甲醛的光学活性氨基萘酚催化芳基醛的对映选择性乙基化生成仲醇。该工艺具有高对映选择性,在手性化合物合成中得到应用 (Liu et al., 2001).

金属有机框架的催化性能

金属有机框架化合物 Cu3(BTC)2 在苯甲醛的化学吸附和活化中表现出催化性能。这项研究有助于理解苯甲醛与催化材料之间的相互作用 (Schlichte, Kratzke, & Kaskel, 2004).

光催化合成

通过热、化学和机械工艺改性的石墨氮化碳作为无金属光催化剂,用于苯甲醇选择性合成苯甲醛,强调了环境友好条件 (Lima et al., 2017).

用于 pH 判别的化学传感器

苯甲醛衍生物用作 pH 的荧光化学传感器,能够区分正常细胞和癌细胞。该应用展示了苯甲醛衍生物在医学诊断中的潜力 (Dhawa et al., 2020).

安全和危害

未来方向

属性

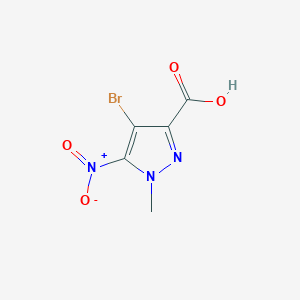

IUPAC Name |

3-(2-methylphenyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-11-5-2-3-8-14(11)13-7-4-6-12(9-13)10-15/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNBJBQNNBVFGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=CC(=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20362612 |

Source

|

| Record name | 3-(2-methylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methylphenyl)benzaldehyde | |

CAS RN |

371764-26-0 |

Source

|

| Record name | 3-(2-methylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone](/img/structure/B1331976.png)

![5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1332008.png)